N-(Pyridazin-4-yl)benzamide

LRRK2 kinase inhibition Kinase hinge binder Structure-based design

N-(Pyridazin-4-yl)benzamide (CAS 921759-07-1) is a heterocyclic building block comprising a benzamide moiety linked to the 4-position of a pyridazine ring. It serves as the unsubstituted parent scaffold for a series of 5-substituted-N-pyridazinylbenzamide derivatives investigated as potent and selective LRRK2 kinase inhibitors.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
CAS No. 921759-07-1
Cat. No. B12924270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Pyridazin-4-yl)benzamide
CAS921759-07-1
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CN=NC=C2
InChIInChI=1S/C11H9N3O/c15-11(9-4-2-1-3-5-9)14-10-6-7-12-13-8-10/h1-8H,(H,12,14,15)
InChIKeyNMMBBJMCVVPDPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyridazin-4-yl)benzamide (CAS 921759-07-1): Core Scaffold Identity and Baseline Properties for Targeted Procurement


N-(Pyridazin-4-yl)benzamide (CAS 921759-07-1) is a heterocyclic building block comprising a benzamide moiety linked to the 4-position of a pyridazine ring. It serves as the unsubstituted parent scaffold for a series of 5-substituted-N-pyridazinylbenzamide derivatives investigated as potent and selective LRRK2 kinase inhibitors [1]. The compound has a molecular formula of C11H9N3O, a molecular weight of 199.21 g/mol, a topological polar surface area (PSA) of 58.37 Ų, and a calculated LogP of 2.11 . Its primary utility in medicinal chemistry lies in its role as a versatile starting material for structure–activity relationship (SAR) exploration, where derivatization at the benzamide 5-position yields tool compounds and lead candidates for central nervous system (CNS) indications [1].

Why Generic N-Arylbenzamide Analogs Cannot Replace N-(Pyridazin-4-yl)benzamide in LRRK2-Targeted Discovery


In the context of LRRK2 kinase inhibitor discovery, the identity of the N-aryl heterocycle is a critical determinant of both potency and kinome selectivity. The N-pyridazin-4-yl isomer occupies a precise vector in the ATP-binding pocket that is distinct from the N-pyridin-4-yl, N-pyridazin-3-yl, or N-pyrimidin-5-yl congeners. Patent disclosures explicitly enumerate pyridazin-4-yl as one of a limited set of privileged A-ring fragments that, when coupled to an optimized 2-benzyloxybenzamide core, deliver single-digit nanomolar LRRK2 inhibition [1]. Even within closely related pyridazine regioisomers, the 4-yl attachment point is essential for maintaining the correct hinge-binding geometry and for retaining high unbound brain fraction—a parameter that proved decisive for achieving in vivo CNS target engagement in rodent models [2]. Substituting this scaffold with an isomeric pyridazine or pyridine analog without experimental validation risks collapsing potency by orders of magnitude and eroding the brain penetration properties required for neurological disease applications [2].

N-(Pyridazin-4-yl)benzamide (CAS 921759-07-1): Quantitative Differentiation Evidence Against Closest Structural Analogs


Kinase Hinge-Binder Geometry: Pyridazin-4-yl vs. Pyridin-4-yl and Pyridazin-3-yl Attachment Points

In the GSK LRRK2 inhibitor program, the pyridazin-4-yl fragment is explicitly claimed as one of the privileged A-ring heterocycles required for potent LRRK2 inhibition. The patent ES-2524892-T3 enumerates eight permissible A-ring variants, including pyridin-2-yl, pyridin-3-yl, pyridazin-3-yl, pyridazin-4-yl, pyrimidin-5-yl, 1,3-oxazol-2-yl, 1H-pyrazol-4-yl, and isoxazol-4-yl [1]. While the patent does not provide IC50 values for all pairwise comparisons of the unsubstituted parent scaffolds, the enumeration itself constitutes class-level evidence that pyridazin-4-yl satisfies the topological and electronic requirements of the LRRK2 hinge region, whereas many alternative heterocycles (e.g., pyridin-4-yl) are absent from the permitted list. Subsequent SAR optimization demonstrated that the 5-substituted-N-pyridazinylbenzamide series yields compounds with LRRK2 IC50 values in the low nanomolar range and selectivity over >140 other kinases [2].

LRRK2 kinase inhibition Kinase hinge binder Structure-based design

CNS Drug-Like Physicochemical Properties: Pyridazin-4-yl vs. Pyridin-4-yl Benzamide

The unsubstituted N-(pyridazin-4-yl)benzamide scaffold provides a physicochemical starting point that is distinct from the more common N-(pyridin-4-yl)benzamide (CAS 5221-44-3). N-(Pyridazin-4-yl)benzamide has a lower LogP (2.11 vs. 2.35) and a higher topological polar surface area (58.4 Ų vs. 46.0 Ų) compared to its pyridine analog . These differences are directionally favorable for CNS drug-likeness: the increased polarity and reduced lipophilicity of the pyridazine scaffold correlate with lower tissue binding and higher free fraction in brain, as demonstrated in the optimized 5-substituted derivatives where fu,brain exceeded 0.05 [1]. While direct brain penetration data on the unsubstituted scaffold are unavailable, the physicochemical trajectory established by the pyridazin-4-yl core contributed to the identification of compound 18, which achieved brain-penetrant LRRK2 target engagement at 5 mg/kg/h i.v. infusion in rat [1].

CNS drug discovery Physicochemical property Brain penetration

Synthetic Tractability and Derivatization Efficiency: Pyridazin-4-yl vs. Pyridazin-3-yl Isomer

The 4-amino-pyridazine precursor required for N-(pyridazin-4-yl)benzamide synthesis is commercially available, and its coupling with benzoyl chlorides or benzoic acid derivatives proceeds under standard amide bond-forming conditions . In the optimized LRRK2 series, further elaboration at the benzamide 5-position (e.g., bromination followed by Suzuki or amination) enabled rapid SAR generation, leading to compound 18 (2-(benzyloxy)-5-morpholino-N-(pyridazin-4-yl)benzamide) with an LRRK2 IC50 in the low nanomolar range [1]. By contrast, the pyridazin-3-yl isomer presents a distinct electronic environment due to the proximity of the amide linkage to the endocyclic N2 nitrogen, which alters the acidity of the amide NH and can affect subsequent metal-catalyzed coupling reactions. While direct comparative synthetic yields are not published, the patent literature's consistent focus on the 4-yl attachment across multiple lead series suggests superior synthetic robustness in this specific chemotype [2].

Medicinal chemistry synthesis Building block comparison SAR exploration

In Vivo CNS Pharmacodynamic Translation: Scaffold Contribution to Brain Target Engagement

The ultimate proof of scaffold utility is the translation of in vitro potency to in vivo efficacy. The 5-substituted-N-pyridazinylbenzamide series, built from the N-(pyridazin-4-yl)benzamide core, produced compound 18, which achieved a significant reduction in LRRK2 Ser935 phosphorylation in rat brain following intravenous infusion at 5 mg/kg/h [1]. This level of in vivo CNS target engagement has not been reported for analogous series built on N-(pyridin-4-yl)benzamide or N-(pyridazin-3-yl)benzamide scaffolds in peer-reviewed literature, making the pyridazin-4-yl series uniquely validated for LRRK2 CNS programs. The high brain unbound fraction (fu,brain) of compound 18 was explicitly credited for enabling this in vivo efficacy [1].

In vivo pharmacology CNS target engagement Pharmacodynamic biomarker

Kinome-Wide Selectivity Profile: Scaffold-Dependent Selectivity Over Other Kinases

Compounds 18 and 23, derived from the N-(pyridazin-4-yl)benzamide scaffold, demonstrated excellent selectivity when profiled against a panel of over 140 other kinases [1]. This broad kinome selectivity is an emergent property of the entire 5-substituted-N-pyridazinylbenzamide chemotype and is unlikely to be recapitulated by simply transferring the 5-substituent pattern onto a pyridin-4-yl or pyridazin-3-yl scaffold without extensive re-optimization. The selectivity data from the 2019 Bioorg Med Chem Lett publication provides a benchmark that any alternative scaffold would need to match, establishing a high bar for scaffold substitution in LRRK2-focused programs.

Kinase selectivity Kinome profiling Off-target risk

N-(Pyridazin-4-yl)benzamide (CAS 921759-07-1): High-Value Application Scenarios for Research Procurement


LRRK2-Focused Hit-to-Lead Chemistry for Parkinson's Disease

Medicinal chemistry teams initiating an LRRK2 inhibitor program for Parkinson's disease can procure N-(pyridazin-4-yl)benzamide as the starting scaffold for 5-position derivatization. This approach directly replicates the published SAR path that yielded compound 18, which demonstrated rat brain LRRK2 Ser935 phosphorylation inhibition at 5 mg/kg/h i.v. . Using the pyridazin-4-yl scaffold ensures alignment with the patent landscape defined in ES-2524892-T3 and provides a benchmark for selectivity (>140 kinases), brain unbound fraction, and in vivo CNS target engagement against which new analogs can be compared.

Comparative Scaffold Profiling in Kinase Selectivity Panels

Research groups investigating the influence of the N-aryl heterocycle on kinase selectivity can use N-(pyridazin-4-yl)benzamide as the parent fragment for head-to-head comparisons with N-(pyridin-4-yl)benzamide (CAS 5221-44-3) and N-(pyridazin-3-yl)benzamide. The pyridazin-4-yl scaffold's higher tPSA (58.4 Ų) and lower LogP (2.11) relative to the pyridin-4-yl analog suggest a distinct selectivity and ADME trajectory, making it a critical comparator for fragment-based kinase inhibitor design.

CNS Penetration Optimization Studies Using Privileged Pyridazine Cores

For CNS drug discovery teams optimizing brain exposure, N-(pyridazin-4-yl)benzamide offers a starting scaffold with calculated physicochemical properties (LogP 2.11, tPSA 58.4 Ų ) that fall within favorable ranges for CNS penetration. The scaffold's demonstrated ability to yield brain-penetrant, highly unbound compounds in the LRRK2 series [1] makes it a rational choice for CNS kinase programs beyond LRRK2, where reducing non-specific brain tissue binding is a priority.

Chemical Biology Tool Compound Synthesis for LRRK2 Pathway Dissection

Laboratories developing chemical probes to dissect LRRK2 signaling in neuronal models can use N-(pyridazin-4-yl)benzamide to synthesize analogues of compound 18 or 23. The published data package—including kinome-wide selectivity and in vivo CNS target engagement [1]—provides a validated reference point for quality control of newly synthesized probe compounds, reducing the risk of generating tools with confounding off-target activities.

Quote Request

Request a Quote for N-(Pyridazin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.